REACTION_CXSMILES
|
CC1C=CC(NC2SC3N=CC=CC=3C(=O)N=2)=CC=1.Cl[C:21]1[N:39]=[CH:38][CH:37]=[CH:36][C:22]=1[C:23]([NH:25][C:26]([NH:28][C:29]1[CH:34]=[CH:33][C:32]([Cl:35])=[CH:31][CH:30]=1)=[S:27])=[O:24]>>[Cl:35][C:32]1[CH:33]=[CH:34][C:29]([NH:28][C:26]2[S:27][C:21]3[N:39]=[CH:38][CH:37]=[CH:36][C:22]=3[C:23](=[O:24])[N:25]=2)=[CH:30][CH:31]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(NC=2SC3=C(C(N2)=O)C=CC=N3)C=C1
|
Name
|
1-(2-chloronicotinoyl)-3-(4-chlorophenyl)thiourea
|
Quantity
|
6.19 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)NC(=S)NC2=CC=C(C=C2)Cl)C=CC=N1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(NC=2SC3=C(C(N2)=O)C=CC=N3)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.49 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |